

# Technical Dossier: 2-Hydroxy-2'-methoxyacetophenone

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## Compound of Interest

*Compound Name:* 2-Hydroxy-2'-  
methoxyacetophenone

*CAS No.:* 224321-19-1

*Cat. No.:* B1625280

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## A Privileged Pro-Nucleophile for Asymmetric Catalysis Chemical Identity & Structural Analysis

Unlike simple acetophenones, this molecule features a bifunctional architecture: an ortho-methoxy group on the aryl ring and a labile

-hydroxyl group on the side chain. This specific geometry makes it an ideal bidentate ligand for bimetallic catalyst systems (e.g., Zinc-BINOL complexes), facilitating high-precision enolate formation.

Parameter	Technical Specification
Common Name	2-Hydroxy-2'-methoxyacetophenone
IUPAC Name	2-Hydroxy-1-(2-methoxyphenyl)ethan-1-one
CAS Registry Number	224321-19-1
Molecular Formula	
Molecular Weight	166.17 g/mol
Structural Features	-Hydroxy ketone core; ortho-Methoxy steric handle
Solubility	Soluble in DCM, THF, EtOAc; Sparingly soluble in water
Key Reactivity	Enolizable ketone (pKa ~17-19); Bidentate coordination site

## Synthesis Protocol: The Formate Hydrolysis Route

While 2'-methoxyacetophenone is commercially available, the

-hydroxy derivative is often synthesized de novo to ensure high purity, avoiding the dimerization common in aged commercial samples.

The most robust synthetic pathway involves the bromination of 2'-methoxyacetophenone followed by a Kornblum-type substitution or Formate hydrolysis. The Formate Route is preferred over direct hydrolysis to prevent aldol polymerization of the sensitive product.

### Step-by-Step Methodology

#### Phase 1: Regioselective

##### -Bromination

- Reagents: 2'-Methoxyacetophenone, Copper(II) Bromide ( ), Ethyl Acetate/Chloroform (1:1).

- Protocol:
  - Dissolve 2'-methoxyacetophenone (1.0 eq) in a 1:1 mixture of EtOAc/CHCl<sub>3</sub>.
  - Add (2.0 eq) and heat to reflux (approx. 70°C).
  - Mechanism: The heterogeneous acts as a source of atomic bromine, favoring mono-bromination at the -position over ring bromination due to the deactivating carbonyl.
  - Validation: Reaction is complete when the green turns to white precipitate.
  - Workup: Filter off CuBr salts, concentrate filtrate. Recrystallize from ethanol to yield 2-Bromo-1-(2-methoxyphenyl)ethanone (CAS 31949-21-0).

## Phase 2: Nucleophilic Substitution & Hydrolysis

- Reagents: Sodium Formate ( ), Ethanol/Water (8:2), Formic Acid (cat.).
- Protocol:
  - Suspend the -bromo intermediate (1.0 eq) in 80% aqueous ethanol.
  - Add Sodium Formate (3.0 eq) and a catalytic drop of formic acid. Reflux for 4–6 hours.
  - Causality: The formate ion acts as a soft nucleophile, displacing the bromide to form the formate ester intermediate. This ester is unstable under reflux in aqueous media and

hydrolyzes in situ to the alcohol.

- Workup: Evaporate ethanol, extract with DCM, wash with brine. Purify via flash chromatography (Hexane/EtOAc) to yield the target **2-Hydroxy-2'-methoxyacetophenone**.

## Synthesis Workflow Visualization



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Figure 1: Two-step synthesis pathway via the formate hydrolysis method, ensuring protection against polymerization.

## Application Case Study: Catalytic Asymmetric Aldol Reaction

The primary utility of CAS 224321-19-1 is in Direct Catalytic Asymmetric Aldol Reactions. Research by the Shibasaki and Matsunaga groups has established this molecule as a benchmark substrate for testing dinuclear metal catalysts.

### The Mechanism: Zinc-Linked-BINOL Catalysis

In this system, the **2-hydroxy-2'-methoxyacetophenone** does not act merely as a substrate but as a co-ligand.

- Catalyst Activation: A semi-labile ligand on the -linked-BINOL complex is displaced by the -hydroxy ketone.
- Enolate Formation: The Zinc center coordinates to both the carbonyl oxygen and the

-hydroxyl oxygen. This bidentate chelation significantly lowers the pKa of the

-proton, allowing for soft deprotonation and formation of a rigid Z-enolate.

- Stereocontrol: The ortho-methoxy group on the ring provides steric bulk that locks the rotation of the substrate within the chiral pocket of the BINOL ligand, ensuring high syn-selectivity and enantiomeric excess (ee).

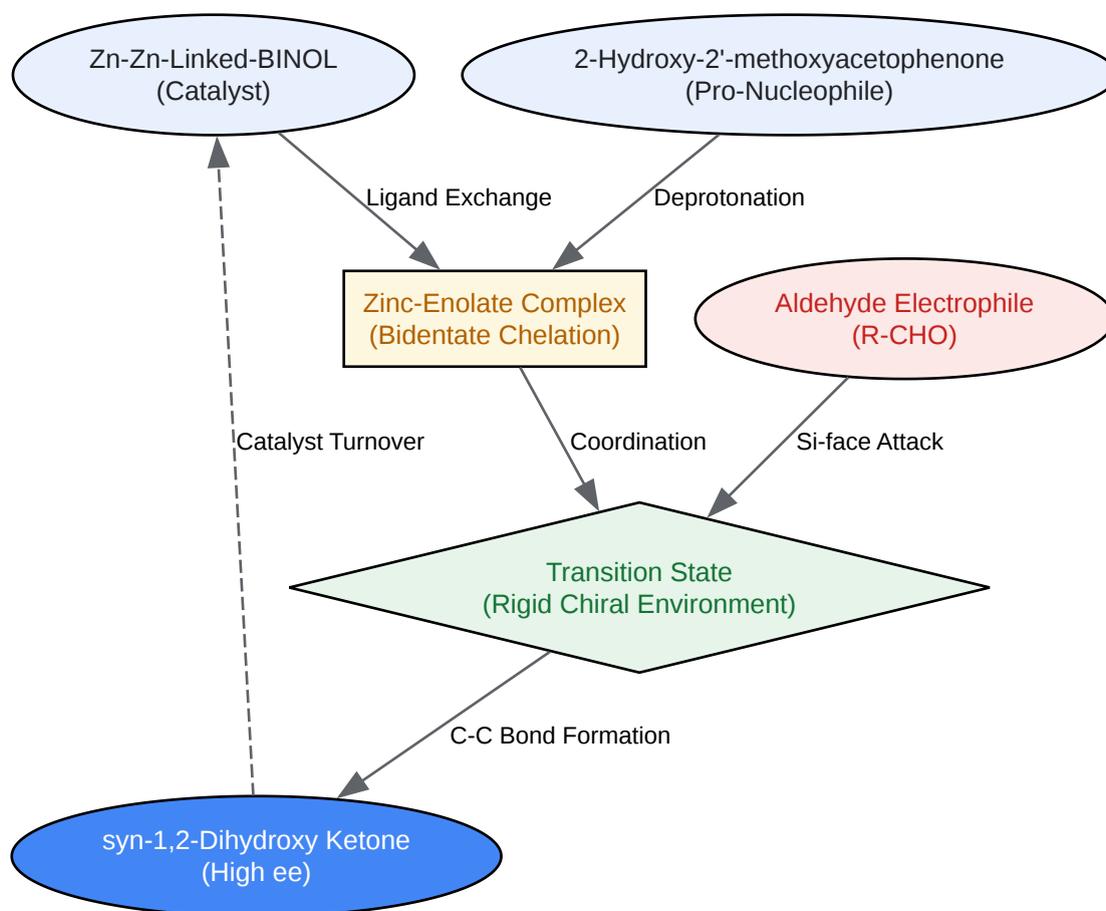
## Experimental Protocol (Aldol Reaction)

- Catalyst:

/ (S,S)-Linked-BINOL (1 mol %).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

- Substrate: **2-Hydroxy-2'-methoxyacetophenone** (1.0 eq).
- Electrophile: Benzaldehyde (or derivative) (1.1 eq).
- Conditions: THF, -20°C, 18h.
- Result: Formation of syn-1,2-dihydroxy ketone with up to 99% ee.[\[3\]](#)

## Mechanistic Pathway Visualization



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Figure 2: Catalytic cycle demonstrating the bidentate activation of the hydroxy ketone by the Zinc catalyst.

## Safety & Handling

- Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
  - Hydroxy ketones are prone to oxidation (forming diketones) and dimerization upon prolonged exposure to air and moisture.
- Toxicity: Treat as a potential irritant. Specific toxicological data is limited, but structurally related
  - halo and
  - hydroxy acetophenones are lachrymators and skin irritants.

- Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

## References

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